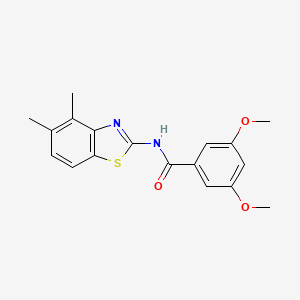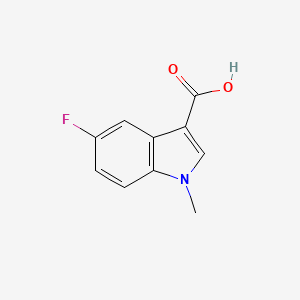
5-fluoro-1-methyl-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis The synthesis of related fluorinated indole derivatives often involves multi-step processes, including protection-deprotection strategies, regioselective halogenation, and cyclization reactions. For instance, the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a compound with structural similarities, showcases a five-step synthesis starting from commercially available aniline derivatives, highlighting the challenges and strategies in synthesizing fluorinated indoles (Mayes et al., 2010).
Molecular Structure Analysis The molecular structure of fluorinated indoles and their derivatives is characterized by spectroscopic techniques such as FT-IR, FT-Raman, UV, ^1H, and ^13C NMR. These methods provide insights into the electronic nature, HOMO-LUMO energy distribution, and the reactivity of the molecule through natural bond orbital (NBO) analysis, as seen in studies on related molecules like methyl 5-methoxy-1H-indole-2-carboxylate (Almutairi et al., 2017).
Chemical Reactions and Properties Fluorinated indole derivatives participate in a variety of chemical reactions, offering a plethora of applications in synthesizing novel compounds. For example, the decarboxylative fluorination of heteroaromatic carboxylic acids with Selectfluor demonstrates the potential of fluorinated indoles in synthesizing monofluoroindoles, emphasizing the reactivity of such compounds towards electrophilic fluorination (Yuan et al., 2017).
Applications De Recherche Scientifique
Anticancer Applications
5-Fluoro-1-methyl-1H-indole-3-carboxylic acid and its derivatives have shown promising anticancer activity. Kryshchyshyn-Dylevych et al. (2020) elaborated a method for synthesizing derivatives of this compound, finding one derivative with significant antimitotic activity in cancer cells at micromolar concentrations (Kryshchyshyn-Dylevych et al., 2020). Similarly, a novel indole-thiazolidinone hybrid structure was synthesized using 5-fluoro-3-formyl-1H-indole-2-carboxylic acid methyl ester, which displayed high cytotoxic action towards various cancer cells, including breast, colon, and lung cancer cells (Kryshchyshyn-Dylevych et al., 2021).
Antiviral Properties
Ivachtchenko et al. (2015) synthesized derivatives of this compound which exhibited antiviral properties against various viruses, including bovine viral diarrhea virus and influenza A virus. These derivatives were more effective than some standard antiviral drugs in certain cases (Ivachtchenko et al., 2015).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated indole compounds, including those derived from this compound, is significant for the development of HIV non-nucleoside reverse transcriptase inhibitors. Mayes et al. (2010) describe a synthetic preparation of a key intermediate, demonstrating the importance of fluorinated indoles in antiviral drug development (Mayes et al., 2010).
Electrochemical Charge Storage Materials
This compound and its derivatives have applications in electrochemistry. Wang et al. (2019) developed poly(5-fluoroindole), a high-performance material for charge storage, indicating the potential of fluorinated indoles in advanced material sciences (Wang et al., 2019).
Orientations Futures
Indoles, including “5-fluoro-1-methyl-1H-indole-3-carboxylic acid”, have attracted increasing attention in recent years due to their various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community , indicating a promising future direction in this field.
Propriétés
IUPAC Name |
5-fluoro-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-12-5-8(10(13)14)7-4-6(11)2-3-9(7)12/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVWOGCIQANCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine](/img/structure/B2480878.png)
![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)
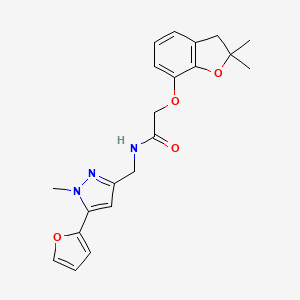
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)

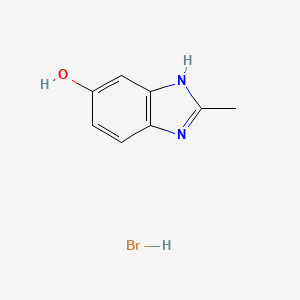
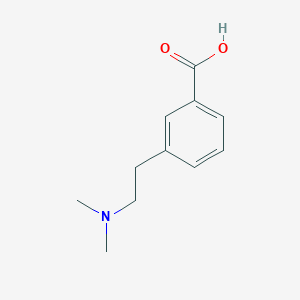
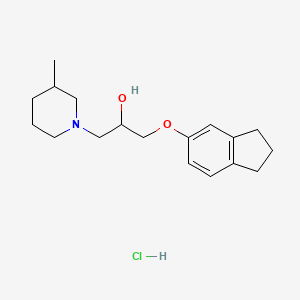
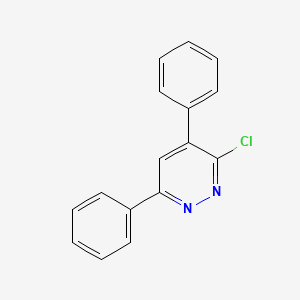
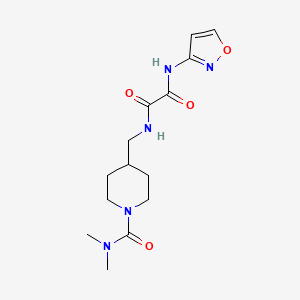
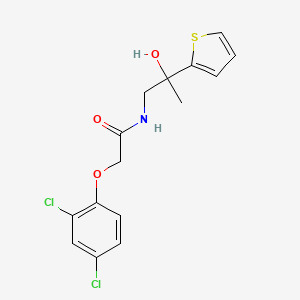
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2480897.png)
![5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2480899.png)
